2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE
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Overview
Description
2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, ethoxy group, and a hydrazinylidene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-6-ethoxy-4-formylphenyl benzoate with 4-methoxyphenylhydrazine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-ethoxy-4-formylphenyl benzoate
- 4-methoxyphenylhydrazine derivatives
- Other hydrazinylidene-containing compounds
Uniqueness
The uniqueness of 2-BROMO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C24H21BrN2O5 |
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Molecular Weight |
497.3g/mol |
IUPAC Name |
[2-bromo-6-ethoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-3-31-21-14-16(15-26-27-23(28)17-9-11-19(30-2)12-10-17)13-20(25)22(21)32-24(29)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
LCBQZJMGZBIJDC-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC)Br)OC(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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